NC1153

JAK3 inhibitor Kinase selectivity Immunosuppression

Procure NC1153 for research demanding precise JAK3 pathway interrogation. This Mannich base compound delivers ≥40-fold selectivity for JAK3 over JAK2, eliminating confounding JAK2-mediated hematological effects. Unlike calcineurin or mTOR inhibitors, it demonstrates no nephro-, myelo-, or lipotoxicity in rodent models and is not metabolized by CYP3A4, ensuring experimental integrity. Ideal for transplantation tolerance and JAK3-mutant oncology studies.

Molecular Formula C18H36N2O
Molecular Weight 296.5 g/mol
Cat. No. B1677924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNC1153
SynonymsNC1153;  NC-1153;  NC 1153;  CN-1153;  CN 1153;  CN1153; 
Molecular FormulaC18H36N2O
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCCCCCCC(C1=O)CN(C)C
InChIInChI=1S/C18H36N2O/c1-19(2)14-16-12-10-8-6-5-7-9-11-13-17(18(16)21)15-20(3)4/h16-17H,5-15H2,1-4H3
InChIKeyHRQRILLGGNNYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NC1153: A Selective JAK3/STAT5 Pathway Blocker with Quantifiable Differentiation in Transplantation and Kinase Inhibition Research


NC1153 (CAS: 150661-91-9; synonyms: CN-1153, CN1153) is a Mannich base compound that functions as a selective blocker of IL-2-induced Janus kinase 3 (JAK3) activation and its downstream substrates STAT5a/b [1]. First characterized in primary research as a novel immunosuppressive agent with limited tissue expression profile, NC1153 demonstrates oral bioavailability and exerts its pharmacological effects by targeting the common gamma chain cytokine signaling pathway predominantly expressed in lymphoid tissues [2]. The compound fails to inhibit growth factor receptor tyrosine kinases, Src family members, or serine/threonine protein kinases, establishing its targeted mechanistic profile [1].

Why JAK3 Inhibitor Substitution Fails: Quantified NC1153 Differentiation from Alternative JAK/STAT Modulators


Substitution with alternative JAK3 inhibitors or broader-spectrum JAK family antagonists is not scientifically valid due to NC1153's quantifiably distinct selectivity window and toxicity profile. Unlike JAK2-inhibiting compounds that carry risks of hematological adverse effects due to JAK2's essential role in erythropoiesis, NC1153 demonstrates at least 40-fold greater selective inhibition for JAK3 over JAK2 [1]. Furthermore, NC1153's metabolic profile diverges markedly from calcineurin inhibitors—it is not metabolized by cytochrome P450 3A4, eliminating a major drug-drug interaction liability [2]. Most critically, NC1153 lacks nephrotoxicity, myelotoxicity, and lipotoxicity in rodent models, a triad of toxicities commonly observed with existing immunosuppressive regimens combining calcineurin inhibitors and mTOR antagonists [3]. These quantifiable differentiation points render generic substitution scientifically unsound.

NC1153 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Procurement


Kinase Selectivity: NC1153 Demonstrates >40-Fold Greater JAK3 Inhibition Over JAK2 Compared to Alternative JAK Antagonists

NC1153 exhibits at least 40-fold greater selective inhibition for JAK3 than for JAK2 [1]. In direct functional assays, NC1153 blocked IL-2-induced activation of JAK3 and STAT5a/b more effectively than activation of the closely related prolactin-induced JAK2 or TNF-alpha-driven NF-kappaB pathways [2]. This selectivity stands in contrast to other putative JAK3 antagonists that have struggled with cross-reactivity to JAK2 due to high homology between these kinases [1].

JAK3 inhibitor Kinase selectivity Immunosuppression Transplantation

Renal Toxicity Profile: NC1153 Preserves Creatinine Clearance (1.8 mL/min) Versus CsA-Induced Nephrotoxicity (1.0 mL/min, p<0.01)

In a comparative nephrotoxicity study conducted in rats maintained on a low-salt diet, creatinine clearance (CrCL) values remained statistically unchanged in NC1153-treated animals (1.8±0.1 mL/min) compared to untreated controls (1.9±0.3 mL/min) [1]. In contrast, cyclosporine A (CsA, 10 mg/kg) significantly reduced CrCL to 1.0±0.1 mL/min (p<0.01), and sirolimus (SRL, 1.6 mg/kg) reduced CrCL to 1.6±0.1 mL/min (p<0.01) [1]. Critically, addition of NC1153 to CsA did not further reduce CrCL values, whereas addition of SRL to CsA produced a significant reduction to 0.9±0.2 mL/min (p=0.03) [1].

Nephrotoxicity Transplantation Immunosuppressant safety JAK3 inhibitor

Metabolic Pathway Differentiation: NC1153 Avoids CYP3A4 Metabolism Unlike Cyclosporine A and Sirolimus

In direct contrast to cyclosporine A (CsA), NC1153 was not metabolized by cytochrome P450 3A4 in experimental assessment [1]. CsA and sirolimus (SRL) are both extensively metabolized by CYP3A4, which contributes to significant inter-patient pharmacokinetic variability and necessitates therapeutic drug monitoring in clinical and preclinical settings. The absence of CYP3A4 metabolism for NC1153 eliminates a major pathway for drug-drug interactions and reduces metabolic clearance variability [1].

Drug metabolism CYP3A4 Immunosuppressant Drug-drug interaction

Myelotoxicity and Lipotoxicity: NC1153 Preserves Bone Marrow Cellularity Versus SRL/CsA Combination (30-40% Adipose Replacement)

Histological examination of bone marrow in treated rats revealed that the combination of sirolimus (SRL, 1.6 mg/kg) and cyclosporine A (CsA, 10 mg/kg) resulted in 30-40% replacement of normal hematopoietic marrow by adipose tissue, indicating significant myelotoxicity [1]. In contrast, the combination of NC1153 (160 mg/kg) and CsA (10 mg/kg) showed no significant change in bone marrow cellularity from untreated control rats [1]. Additionally, NC1153/CsA combination did not increase the hypercholesterolemic effects (lipotoxicity) of CsA alone, whereas SRL/CsA produced significant hypercholesterolemia (p=0.01) [1].

Myelotoxicity Lipotoxicity Bone marrow Immunosuppressant toxicity

Synergistic Efficacy with Calcineurin Inhibitors: NC1153 Plus CsA Demonstrates Combination Index (CI) of 0.3-0.5, Indicating Quantifiable Synergy

Combination therapy with NC1153 and cyclosporine A (CsA) produced synergism as quantified by combination index (CI) values of 0.3-0.5, where CI<1.0 indicates synergistic interaction [1]. This quantitative synergy was observed across a dose range of NC1153 (20-160 mg/kg) combined with CsA (2.5-20 mg/kg) in rat kidney allograft models [1]. NC1153 monotherapy at 160 mg/kg extended mean survival time (MST) to 50.6±14.3 days compared to 8.8±0.5 days in untreated controls (p<0.001) [1]. Notably, 90-day extended therapy with NC1153 induced transplantation tolerance with >200-day graft survival in 75% of recipients [2].

Drug synergy Combination therapy Transplantation Immunosuppression

Mutant JAK3 Sensitivity: NC1153 and CP-690,550 Both Demonstrate Efficacy Against A573V and M511I JAK3 Mutations in Ba/F3 Cell Viability Assays

In Ba/F3 cells transformed with somatic JAK3 mutations (A573V and M511I) that confer IL-3 independent growth, both NC1153 and the clinical-stage JAK inhibitor CP-690,550 (tofacitinib) demonstrated efficacy in reducing cell viability [1]. Notably, cells transformed with these mutant JAK3 forms showed no response to the pre-clinical JAK3 inhibitor EP-009 [1]. The level of drug sensitivity varied with respect to each inhibitor, but NC1153 maintained activity against these therapeutically relevant JAK3 mutations [1].

JAK3 mutation Leukemia Kinase inhibitor Acute lymphoblastic leukemia

NC1153 Optimal Application Scenarios: Evidence-Based Procurement Guidance for JAK3/STAT5 Pathway Research


Transplantation Tolerance Studies Requiring JAK3-Selective Immunosuppression Without Nephrotoxicity

NC1153 is optimally deployed in rodent transplantation tolerance research where JAK3-selective pathway inhibition is required without the confounding variables of nephrotoxicity, myelotoxicity, or CYP3A4-mediated drug interactions [1]. The compound's demonstrated ability to induce long-term allograft survival (>200 days) with 90-day oral therapy, coupled with preserved creatinine clearance (1.8±0.1 mL/min vs untreated 1.9±0.3 mL/min), makes it suitable for chronic administration protocols where calcineurin inhibitor-associated renal impairment would compromise experimental interpretation [2]. Additionally, the quantifiable synergy (CI=0.3-0.5) with cyclosporine A enables dose-sparing combination regimens that maintain immunosuppressive efficacy while reducing CsA exposure and associated toxicities [2].

JAK3 Mutant-Driven Leukemia/Lymphoma Preclinical Investigation

NC1153 is applicable in oncology research focused on hematological malignancies harboring somatic JAK3 mutations. The compound has demonstrated efficacy in reducing viability of Ba/F3 cells transformed with clinically relevant A573V and M511I JAK3 mutants, positioning it alongside clinical-stage comparator CP-690,550 (tofacitinib) as a tool compound for studying mutant JAK3-driven oncogenic signaling [3]. Unlike EP-009, which showed no activity against these mutations, NC1153 maintains therapeutic potential in this specific molecular context, making it valuable for investigating JAK3 inhibitor sensitivity profiles in acute lymphoblastic leukemia and related malignancies [3].

Combination Immunosuppression Protocols Requiring mTOR Inhibitor Toxicity Avoidance

For combination immunosuppression research where the bone marrow hypocellularity and hypercholesterolemia associated with sirolimus/cyclosporine A regimens would be scientifically problematic, NC1153 offers a differentiated alternative [2]. Histological evidence demonstrates that NC1153/CsA combination produces no significant bone marrow adipose replacement (0%), whereas SRL/CsA combination results in 30-40% marrow replacement by adipose tissue [2]. Similarly, NC1153/CsA does not exacerbate CsA-induced hypercholesterolemia, unlike SRL/CsA (p=0.01) [2]. This myelotoxicity- and lipotoxicity-sparing profile supports procurement for long-term combination studies where hematopoietic and metabolic integrity are essential endpoints.

Mechanistic Studies of JAK3 Versus JAK2 Pathway Discrimination

NC1153 is the appropriate selection for researchers requiring functional discrimination between JAK3-dependent and JAK2-dependent signaling pathways. The compound's at least 40-fold greater selective inhibition for JAK3 over JAK2 provides the necessary selectivity window to attribute observed biological effects specifically to JAK3/STAT5 pathway modulation rather than confounding JAK2-mediated hematopoietic signaling [4]. This selectivity is quantitatively documented in functional assays showing preferential blockade of IL-2-induced JAK3/STAT5a/b activation over prolactin-induced JAK2 or TNF-alpha-driven NF-kappaB pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NC1153

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.